molecular formula C7H4BrNO B11760449 Furo[2,3-c]pyridine, 7-bromo-

Furo[2,3-c]pyridine, 7-bromo-

Cat. No.: B11760449
M. Wt: 198.02 g/mol
InChI Key: NDWOLHJLWDHUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-c]pyridine is a bicyclic heterocycle comprising fused furan and pyridine rings. The 7-bromo derivative introduces a bromine atom at position 7 of the pyridine ring (Figure 1). This modification significantly impacts electronic properties, reactivity, and bioactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrNO

Molecular Weight

198.02 g/mol

IUPAC Name

7-bromofuro[2,3-c]pyridine

InChI

InChI=1S/C7H4BrNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H

InChI Key

NDWOLHJLWDHUQL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=CO2)Br

Origin of Product

United States

Preparation Methods

Reaction Steps

  • Precursor Synthesis : Brominated pyridine derivatives (e.g., 2-bromo-5-chloronicotinic acid) are prepared via halogenation or esterification.

  • Cyclization : The brominated pyridine reacts with α,β-unsaturated carbonyl compounds (e.g., ethyl 2-hydroxyacetate) in the presence of a base (e.g., NaH) or acid catalyst (e.g., POCl₃).

  • Purification : Column chromatography or crystallization isolates the product.

Key Conditions and Yields

Method ComponentDetailsYield (%)Source
Cyclization CatalystPOCl₃ or NaH in DMF/acetonitrile67–86
Solvent SystemToluene, acetonitrile, or DMF under reflux
Reaction Time1–6 hours

Example :
6H-Furo[2,3-c]pyridin-7-one reacts with POCl₃ to form 7-chlorofuro[2,3-c]pyridine, which is then brominated using HBr or Br₂ in acetic acid.

Scalable Multi-Step Synthesis for Industrial Production

A four-step protocol optimized for gram-scale production minimizes purification steps while maintaining high yields. This route is critical for large-scale applications in pharmaceuticals.

Reaction Sequence

  • Esterification : 2,5-Dichloronicotinic acid is converted to its ethyl ester using H₂SO₄.

  • SNAr-Cyclization : The ester reacts with a nucleophilic alkoxide (e.g., tert-butyl 2-hydroxyacetate) to form the furo[2,3-c]pyridine core.

  • Decarboxylation : tert-Butyl esters are cleaved with trifluoroacetic acid (TFA), yielding 5-chloro derivatives.

  • Bromination : Chlorine is replaced by bromine via Pd-catalyzed coupling or direct halogenation.

Process Optimization

StepReagents/ConditionsYield (%)ScalabilitySource
EsterificationH₂SO₄, ethanol, reflux92High
CyclizationNaH, DMF, 0–25°C86Moderate
DecarboxylationTFA, CH₂Cl₂, RT70High

Challenges :

  • Bromination of chloro derivatives requires elevated temperatures (170°C) in xylene, limiting yields to ~36%.

  • Alternative strategies, such as direct bromination of pyridine precursors, are under investigation to improve efficiency.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-mediated reactions enable functionalization at the 3- and 5-positions, facilitating further derivatization for drug discovery.

Method Overview

  • Core Synthesis : Furo[2,3-c]pyridine-5-chloro-3-triflate intermediates are generated via triflation of hydroxyl groups.

  • Coupling : Suzuki or Buchwald-Hartwig reactions introduce bromine or other substituents.

  • Purification : HPLC or recrystallization isolates the final product.

Comparative Data

Coupling TypeCatalyst SystemSolventYield (%)Source
SuzukiPd(PPh₃)₄, K₂CO₃DME/H₂O36–50
Buchwald-HartwigPd₂(dba)₃, XPhosToluene50–70

Limitations :

  • High temperatures (170°C) and prolonged reaction times reduce practicality for large-scale bromination.

  • Alternative catalysts (e.g., Pd/XPhos) improve yields but require specialized ligands.

Acid-Catalyzed Cyclodehydration

A one-step method converts protected intermediates to the furo[2,3-c]pyridine core, eliminating multi-step purification.

Reaction Mechanism

  • Deprotection : Acid (e.g., HCl or TFA) removes protecting groups (e.g., acetonide).

  • Cyclodehydration : Intramolecular attack forms the fused ring system.

  • Bromination : Post-cyclization halogenation introduces the bromine atom.

Efficiency Metrics

Acid CatalystSolventReaction TimeYield (%)Source
HCl (conc.)Benzene1–2 hours80–95
TFACH₂Cl₂6 hours70–85

Advantages :

  • Reduces synthesis steps from five to one.

  • Compatible with enantiomerically enriched starting materials.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for selecting optimal synthetic routes.

MethodStepsKey ReagentsYield RangeScalabilityFunctionalization Potential
Cyclization (SNAr)3–4POCl₃, NaH67–86%ModerateLow
Multi-Step Ester Route4TFA, Pd catalysts70–86%HighHigh (via triflates)
Metal-Catalyzed2–3Pd/XPhos, K₂CO₃36–70%LowHigh (Suzuki, Buchwald)
Acid-Catalyzed1HCl, TFA70–95%HighLimited

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridine, 7-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Mechanism of Action

The mechanism of action of Furo[2,3-c]pyridine, 7-bromo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby disrupting their normal function .

Comparison with Similar Compounds

Positional Isomers of Furopyridine

Different ring junction isomers exhibit distinct reactivity and properties:

Compound Key Differences Reactivity/Applications Source
Furo[2,3-b]pyridine Furan fused at pyridine C2–C3 Forms 3-ethoxy derivatives via alkyllithium reactions . Less polar than [2,3-c] isomer.
Furo[3,2-b]pyridine Furan fused at pyridine C3–C2 Reacts with acetic anhydride to form acetylated derivatives; used in anti-TB compounds (clogP 3.6–5.0) .
Furo[3,2-c]pyridine Furan fused at pyridine C3–C2 Synthesized via Sonogashira reactions; iodinated derivatives enable further functionalization .

7-Bromo-furo[2,3-c]pyridine vs. isomers:

  • Polarity : The 7-bromo substituent increases polarity compared to methyl or chloro analogs (e.g., 2-methyl-furo[2,3-c]pyridine has logP 2.14 vs. 7-bromo analog’s estimated clogP ~4.5).
  • Bioactivity: Attenuated anti-TB activity compared to 8-linked 2,3-dihydro-[1,4]dioxino[2,3-b]pyridines, likely due to excessive polarity .

Halogen-Substituted Analogs

Bromine’s electron-withdrawing effects and steric bulk influence reactivity and interactions:

Compound Substituent Position Key Properties Source
5-Chloro-furo[3,2-c]pyridine C5 on pyridine Lower molecular weight (183.59 g/mol); used in antimicrobial agents .
7-Bromo-furo[2,3-c]pyridine C7 on pyridine Higher molecular weight (216.03 g/mol); polar, reduced membrane permeability .
4-Bromo-7-chloro-thieno[2,3-c]pyridine C4 (Br), C7 (Cl) Thiophene analog with dual halogenation; higher lipophilicity (clogP >5) .

Heterocycle Core Modifications

Replacing the furan ring with other heterocycles alters electronic and steric profiles:

Compound Core Structure Key Differences Source
1H-Pyrrolo[2,3-c]pyridine, 7-bromo Pyrrole + pyridine Nitrogen-rich core; higher basicity. Used in kinase inhibitors (e.g., BMS-626529) .
Thieno[2,3-c]pyridine Thiophene + pyridine Enhanced lipophilicity (clogP ~5.2); broader CNS penetration .
Selenopheno[2,3-c]pyridine Selenophene + pyridine Rare; higher molecular weight; limited bioactivity data .

Table 1: Key Properties of Furo[2,3-c]pyridine Derivatives

Compound Molecular Weight clogP Bioactivity (IC₅₀ or MIC) Source
7-Bromo-furo[2,3-c]pyridine 216.03 4.5* Anti-TB: MIC >10 µM
Furo[3,2-b]pyridine (59) 183.59 3.8 Anti-TB: MIC 2.5 µM
5-Chloro-furo[3,2-c]pyridine 198.02 4.1 Antimicrobial: MIC 1.0 µM
1H-Pyrrolo[2,3-c]pyridine, 7-bromo 211.04 3.6 Kinase inhibition: IC₅₀ 15 nM

*Estimated from structural analogs.

Biological Activity

Furo[2,3-c]pyridine, 7-bromo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by a fused pyridine and furan ring system with a bromine substituent at the 7-position, enhances its reactivity and interaction with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Furo[2,3-c]pyridine derivatives primarily exhibit their biological activities through several mechanisms:

  • Antimicrobial Activity : These compounds have shown notable efficacy against Gram-positive bacteria. They operate through photodynamic ablation, generating reactive oxygen species (ROS) upon light activation. This process induces oxidative stress within bacterial cells, damaging essential cellular components such as proteins and DNA.
  • Anticancer Properties : Some derivatives have been identified as potent inhibitors of various cancer cell lines. For instance, compounds derived from furo[2,3-c]pyridine have demonstrated significant antiproliferative effects against leukemia cell lines with half-maximal inhibitory concentrations (IC50) in the nanomolar range .
  • Enzyme Inhibition : Research indicates that furo[2,3-c]pyridine compounds can interact with specific enzymes and proteins within cells, which may provide insights into their therapeutic potential against various diseases.

Research Findings

Numerous studies have investigated the biological activity of furo[2,3-c]pyridine derivatives. Below are key findings from recent research:

  • Antimicrobial Studies : Furo[2,3-c]pyridine derivatives have been evaluated for their antimicrobial properties. For example, one study revealed that these compounds effectively target Gram-positive bacteria through ROS generation during photodynamic therapy (PDT).
  • Cancer Cell Line Testing : A representative compound from this class exhibited an IC50 value of 0.55 nM against MV4-11 leukemia cells while showing low cytotoxicity towards normal lung fibroblast cells. This selectivity suggests a favorable safety profile for potential therapeutic applications in oncology .
  • Comparative Analysis : A comparative study highlighted the unique structural features of furo[2,3-c]pyridine against similar heterocyclic compounds. The presence of the bromine atom significantly influences its reactivity and biological activity compared to other derivatives such as thieno[2,3-c]pyridine and isoquinoline.

Data Table: Biological Activity Comparison

Compound NameStructure TypeNotable FeaturesBiological Activity
Furo[2,3-c]pyridineFused pyridine-furanBromination at 7-positionAntimicrobial; anticancer
Furo[2,3-b]pyridineFused pyridine-furanDifferent substitution patternsAntimicrobial properties
Thieno[2,3-c]pyridineFused thiophene-pyridineContains sulfur; varied propertiesPotential anti-inflammatory effects
IsoquinolineFused benzene-pyridineAromatic nature; varied reactivityDiverse pharmacological activities
QuinolineFused benzene-pyridineStable aromatic systemAntimalarial properties

Case Studies

  • Photodynamic Therapy Applications : A study explored the use of furo[2,3-c]pyridine as a photosensitizer in PDT for bacterial infections. The compound was shown to effectively reduce bacterial viability when exposed to light, indicating its potential as an alternative treatment strategy for resistant infections.
  • Anticancer Drug Development : Another investigation focused on the synthesis of novel furo[2,3-c]pyridine derivatives designed to target specific cancer pathways. The lead compound demonstrated significant antiproliferative effects across multiple tumor cell lines while maintaining a favorable safety profile in normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.